BMS 599626 dihydrochloride
Description
BMS 599626 dihydrochloride (CAS: 873837-23-1) is a potent, selective inhibitor of the ErbB receptor family, primarily targeting epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2). It exhibits IC50 values of 22 nM and 32 nM against EGFR and HER2, respectively, with >100-fold selectivity over HER4, VEGFR2, c-Kit, and other kinases . Structurally, it is a morpholinylmethyl ester derivative (C27H28ClFN8O3; molecular weight: 567.01 g/mol) .
Properties
Molecular Formula |
C27H27FN8O3.2HCl |
|---|---|
Molecular Weight |
603.48 |
SMILES |
CC(C(/N=C(OC[C@]1([H])COCCN1)O)=CN2NC=N/3)=C2C3=NC4=CC=C5C(C=NN5CC6=CC(F)=CC=C6)=C4.Cl.Cl |
Synonyms |
(3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity of the Bromothiophene Substituent
The 4-bromo-2-thienyl group enables cross-coupling and nucleophilic substitution:
Amine Group Reactivity
The primary amine at position 2 participates in:
Biological Activity Modulation
Derivatives of this compound exhibit bioactivity depending on substituents:
Structural and Electronic Insights
-
X-ray Crystallography : The oxadiazole ring adopts a planar geometry, with π-stacking interactions (3.72 Å) enhancing stability .
-
DFT Calculations : Frontier molecular orbital (FMO) analysis shows electron delocalization across the oxadiazole and thiophene rings, influencing reactivity .
Key Inferences from Analogous Compounds
Comparison with Similar Compounds
Mechanistic Role in Cancer :
- Inhibits HER1/HER2-driven tumor proliferation and invasion .
- Synergizes with PKCα inhibition in luminal A breast cancer cells, achieving 80% proliferation inhibition in combinatorial studies .
Comparison with Similar Compounds
Selectivity and Potency Profiles
Key Insights :
- BMS 599626 and lapatinib share dual EGFR/HER2 targeting but differ in clinical status (BMS 599626 is Phase 1; lapatinib is FDA-approved) .
- Canertinib has broader HER-family inhibition but lacks BMS 599626’s ABCG2-inhibitory activity .
- Vandetanib ’s VEGFR inhibition contrasts with BMS 599626’s HER-specificity, highlighting divergent therapeutic applications .
Pharmacokinetic and Toxicity Profiles
In-Silico ADMET Comparison (from ):
| Property | BMS 599626 | BMS 599626 Dihydrochloride | Gefitinib (Reference) |
|---|---|---|---|
| Human Intestinal Absorption | 1.0000 | 1.0000 | 0.9900 |
| BBB Penetration | 0.8778 | 0.8816 | 0.9500 |
| Caco2 Permeability | 0.5668 | 0.5621 | 1.2000 |
| Acute Oral Toxicity (LD50) | 0.6101 | 0.6049 | 0.5500 |
Key Insights :
Unique Mechanisms and Therapeutic Advantages
- Synergy with PKCα Inhibition: In luminal A breast cancer models, combining BMS 599626 (10 µM) with PKCα knockdown enhances antiproliferative effects by 10–15% compared to monotherapy .
- Structural Uniqueness : The morpholinylmethyl ester backbone may confer distinct binding kinetics compared to quinazoline-based inhibitors (e.g., erlotinib) .
Preparation Methods
Solvent Selection and Stock Solution Concentrations
The primary solvent for dissolving BMS 599626 dihydrochloride is DMSO due to its high solubility (>10 mM). Other solvents such as PEG300, Tween 80, corn oil, and water are used sequentially in in vivo formulations to achieve clear solutions suitable for administration.
Stock Solution Preparation Table
| Mass of this compound | Volume of DMSO for 1 mM (mL) | Volume of DMSO for 5 mM (mL) | Volume of DMSO for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 1.6571 | 0.3314 | 0.1657 |
| 5 mg | 8.2853 | 1.6571 | 0.8285 |
| 10 mg | 16.5706 | 3.3141 | 1.6571 |
Note: Slight variations in volumes reported (e.g., 1.7636 mL for 1 mg at 1 mM) exist depending on source but are within experimental tolerance.
Preparation Methodology
- Weigh the precise amount of this compound.
- Add the calculated volume of DMSO to achieve the desired molarity.
- To enhance solubility, gently heat the solution to 37°C and sonicate in an ultrasonic bath.
- Vortex mixing is recommended to ensure homogeneity.
- Prepare aliquots to avoid repeated freeze-thaw cycles that may degrade the compound.
- Store prepared stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term use (up to 6 months).
In Vivo Formulation Preparation
General Guidelines
- Start with a clear DMSO stock solution.
- Add co-solvents in a specific order to maintain solution clarity: PEG300 → Tween 80 → ddH2O or corn oil.
- After each addition, ensure the solution remains clear before proceeding.
- Use physical methods such as vortexing, ultrasound, or warm water bath to assist dissolution.
- Prepare working solutions fresh on the day of use for in vivo experiments to ensure stability and efficacy.
Example In Vivo Formulation Procedure
| Step | Solvent Addition Order | Notes |
|---|---|---|
| 1 | DMSO master stock | Prepare concentrated stock solution |
| 2 | PEG300 | Mix thoroughly, ensure clarity |
| 3 | Tween 80 | Mix thoroughly, ensure clarity |
| 4 | ddH2O or Corn oil | Final dilution, mix thoroughly, ensure clarity |
Note: The volume ratios depend on the target working concentration and experimental requirements.
Summary of Preparation Notes and Best Practices
- Select solvent based on solubility data; DMSO is primary.
- Use heating and ultrasound to improve dissolution.
- Prepare aliquots to avoid degradation from freeze-thaw cycles.
- Store at recommended temperatures to maintain stability.
- For in vivo use, prepare formulations fresh and add solvents in the prescribed order to prevent precipitation.
- Confirm solution clarity at each step before proceeding.
- Use vortex mixing and sonication as physical aids during preparation.
Research Findings on Preparation Impact
- Proper preparation and storage significantly affect compound stability and biological activity.
- Maintaining solution clarity and avoiding precipitation ensure reproducible dosing in cell-based and animal studies.
- The use of co-solvents in in vivo formulations improves bioavailability and reduces toxicity associated with high DMSO concentrations.
- The described preparation protocols have been validated in multiple research studies showing consistent inhibition of HER1 and HER2 kinase activity with high potency (IC50 values ~22 nM for EGFR and 32 nM for ErbB2).
Comparative Data Table: Preparation Parameters from Different Sources
Note: Minor differences in molecular weight arise from different salt forms or hydration states reported by vendors.
Q & A
Q. What is the primary mechanism of action of BMS 599626 dihydrochloride in cancer research, and how does its selectivity impact experimental design?
this compound is a potent inhibitor of HER1 (EGFR) and HER2 kinases, with IC50 values of 20 nM and 30 nM, respectively. Its selectivity (~8-fold less potent against HER4 and >100-fold selectivity over kinases like VEGFR2, c-Kit, and MET) makes it suitable for studies targeting HER-driven cancers (e.g., breast or gastric cancer). When designing experiments, researchers should validate target engagement using kinase activity assays (e.g., ATP-competitive binding studies) and compare results with pan-HER inhibitors to isolate HER1/HER2-specific effects .
Q. Which experimental models are appropriate for evaluating the efficacy of this compound?
Luminal A breast cancer cell lines are well-documented models, as BMS 599626 has been shown to modulate DNA replication and cell migration in these systems (e.g., heatmap data showing dose-dependent inhibition in subfigure C of ). In-silico pharmacokinetic models (e.g., ADME predictions for blood-brain barrier permeability or Caco2 permeability) can further guide in vivo or ex vivo study designs .
Q. What key pharmacokinetic parameters should be prioritized when testing this compound in vivo?
Critical parameters include:
- Human intestinal absorption : Near 100% absorption, suggesting oral bioavailability .
- Water solubility : LogS values of -3.52 (free base) and -3.70 (dihydrochloride), necessitating formulation optimization for aqueous delivery .
- Acute toxicity : Rat LD50 values (2.65–2.67 mg/kg) highlight the need for careful dosing in preclinical models .
Q. How can researchers design assays to evaluate the anti-migratory effects of this compound?
Use wound-healing assays or transwell migration assays in HER2-overexpressing cell lines (e.g., SK-BR-3). Quantify changes via fluorescence microscopy or automated imaging systems, referencing heatmap data ( ) to correlate DNA replication inhibition with migration suppression .
Advanced Research Questions
Q. How can contradictory results in this compound studies (e.g., variable DNA replication vs. migration effects) be reconciled?
Contradictions may arise from cell-type-specific HER isoform expression or off-target effects at higher doses. To resolve this:
Q. Does the dihydrochloride salt form of BMS 599626 significantly alter its biological activity compared to the free base?
In-silico data suggest minor differences: the dihydrochloride form has slightly improved blood-brain barrier penetration (0.8816 vs. 0.8778) but reduced water solubility. Researchers should compare both forms in parallel assays to determine if salt formation impacts potency or bioavailability in specific models .
Q. What methodological considerations apply when combining this compound with other therapies (e.g., senolytics or ROS-inducing agents)?
BMS 599626’s role in reactive oxygen species (ROS) generation (via photodynamic therapy pathways) suggests synergy with senolytics like oleandrin or ellipticine. Design combination studies using:
Q. How can molecular docking studies inform the optimization of this compound derivatives?
Docking analyses (e.g., with PP2Cα or HER2 crystal structures) reveal critical interactions, such as hydrogen bonding with Asp243 near catalytic sites. Use software like AutoDock Vina to simulate modifications (e.g., fluorophenyl group substitutions) and prioritize synthetic candidates with improved binding energy scores .
Q. What validation strategies are recommended for ensuring reproducibility in this compound studies?
- Experimental replication : Include triplicate technical and biological replicates in cell-based assays.
- Reference standards : Use positive controls (e.g., trastuzumab for HER2 inhibition) to benchmark activity.
- Data transparency : Follow guidelines () for detailed method reporting, including raw data deposition in repositories like Figshare or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
